

N-Cyclopropyl-4-fluorobenzamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-Cyclopropyl 4-fluorobenzamide*

Cat. No.: *B1350977*

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CAS Number: 88229-16-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of N-Cyclopropyl-4-fluorobenzamide. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Properties and Data

N-Cyclopropyl-4-fluorobenzamide is a synthetic organic compound featuring a cyclopropyl group attached to the amide nitrogen and a fluorine atom at the para position of the benzoyl ring.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ FNO	Angene
Molecular Weight	179.19 g/mol	Angene
Melting Point	118-119 °C	Biosynce
Boiling Point	323.6 ± 25.0 °C at 760 mmHg	Biosynce
Density	1.2 ± 0.1 g/cm ³	Biosynce
Appearance	White to off-white crystalline solid (typical)	Inferred from related compounds

Synthesis and Characterization

The synthesis of N-Cyclopropyl-4-fluorobenzamide can be achieved through the acylation of cyclopropylamine with 4-fluorobenzoyl chloride. This is a standard method for amide bond formation.

Experimental Protocol: Synthesis

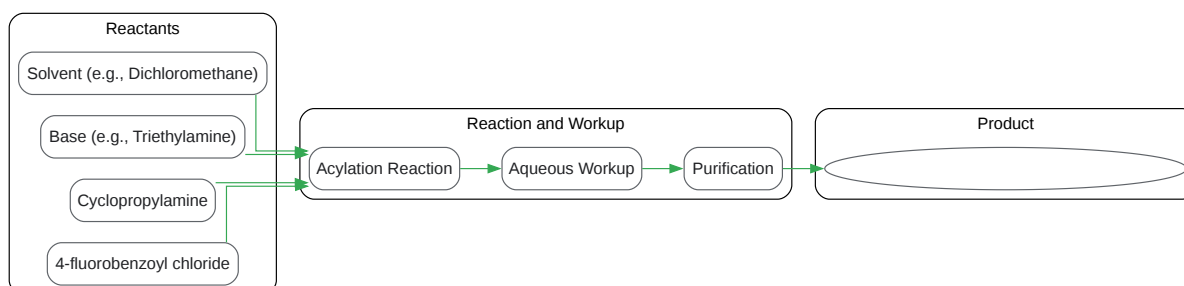
Materials:

- 4-fluorobenzoyl chloride
- Cyclopropylamine
- Triethylamine (or another suitable base)
- Dichloromethane (or another suitable aprotic solvent)
- Water
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Dissolve cyclopropylamine and triethylamine in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath (0 °C).
- Slowly add a solution of 4-fluorobenzoyl chloride in dichloromethane to the cooled amine solution with stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by Thin Layer Chromatography).
- Quench the reaction by adding water.
- Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain pure N-Cyclopropyl-4-fluorobenzamide.

DOT Diagram: Synthesis Workflow



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Caption: General workflow for the synthesis of N-Cyclopropyl-4-fluorobenzamide.

Characterization Data (Predicted and from Analogous Compounds)

While specific spectral data for N-Cyclopropyl-4-fluorobenzamide is not readily available in the public domain, the following are expected characteristic peaks based on its structure and data from similar compounds.

Technique	Expected Data
^1H NMR	Aromatic protons (multiplets, ~7.0-8.0 ppm), NH proton (broad singlet, variable), cyclopropyl methine proton (multiplet, ~2.8-3.0 ppm), cyclopropyl methylene protons (multiplets, ~0.5-1.0 ppm).
^{13}C NMR	Carbonyl carbon (~165-170 ppm), aromatic carbons (multiple signals, ~115-165 ppm, with C-F coupling), cyclopropyl methine carbon (~22-25 ppm), cyclopropyl methylene carbons (~5-10 ppm).
Mass Spec (ESI-MS)	$[\text{M}+\text{H}]^+$ at m/z 180.08.
HPLC	A single major peak on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water gradient).

Potential Biological Activities and Experimental Protocols

The structural motifs of N-Cyclopropyl-4-fluorobenzamide, namely the cyclopropylamide and the fluorinated benzene ring, are present in various biologically active molecules. This suggests that the title compound may exhibit a range of pharmacological properties.

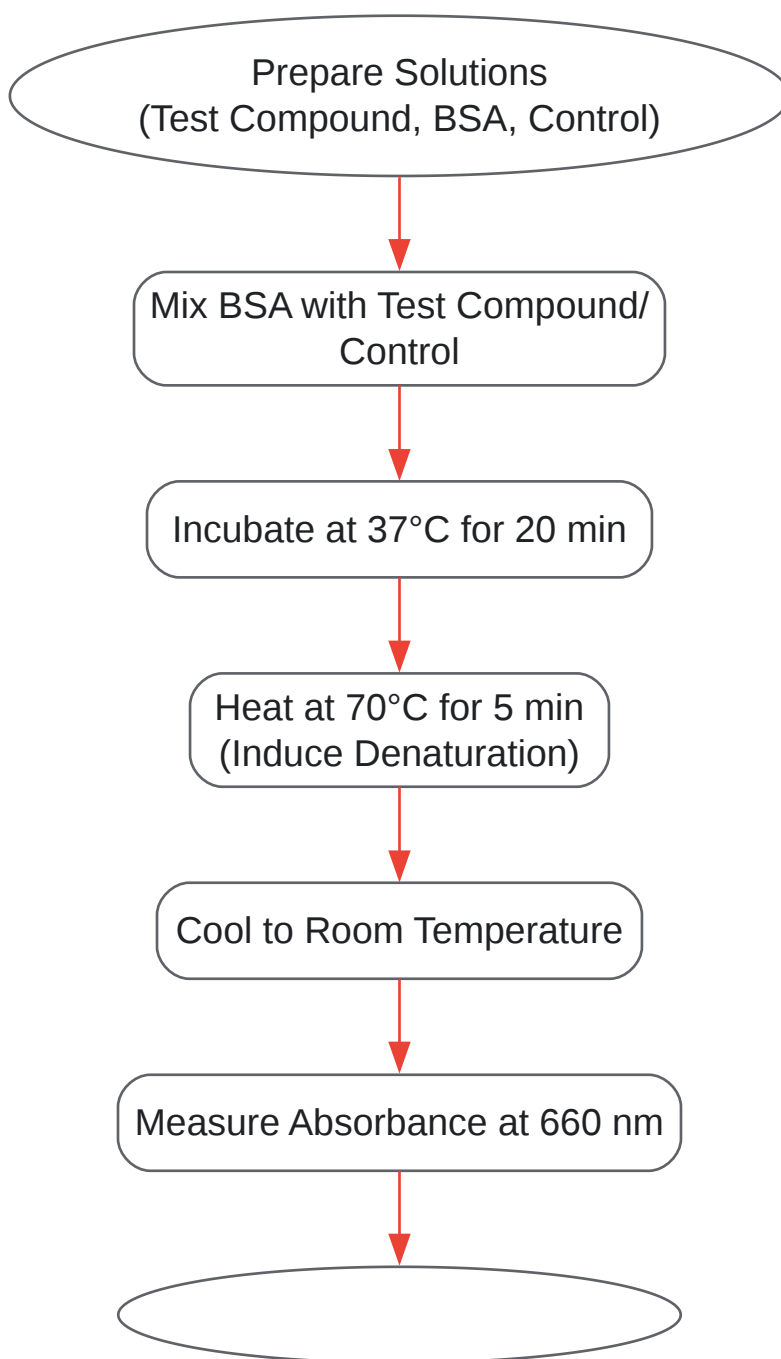
Potential Anti-inflammatory Activity

Benzamide derivatives are known to possess anti-inflammatory properties. An in-vitro protein denaturation assay can be used as a preliminary screening method to evaluate this potential.

Experimental Protocol: In-vitro Anti-inflammatory Activity (Protein Denaturation Assay)

- Preparation of Solutions:
 - Prepare a stock solution of N-Cyclopropyl-4-fluorobenzamide in a suitable solvent (e.g., DMSO).
 - Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).
 - Use a known anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.
- Assay Procedure:
 - In a series of test tubes, mix 0.5 mL of the BSA solution with 0.5 mL of various concentrations of the test compound.
 - Incubate the mixtures at 37°C for 20 minutes.
 - Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
 - After cooling, measure the absorbance of the solutions at 660 nm.
- Calculation:
 - The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = $\left[\frac{\text{Absorbance of Control} - \text{Absorbance of Test}}{\text{Absorbance of Control}} \right] \times 100$

DOT Diagram: Anti-inflammatory Assay Workflow



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Caption: Workflow for the in-vitro protein denaturation assay.

Potential Antimicrobial and Antifungal Activities

The cyclopropane ring and fluorinated aromatic systems are found in several antimicrobial and antifungal agents. The biological activity of N-Cyclopropyl-4-fluorobenzamide against various

bacterial and fungal strains could be investigated using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

Potential Antioxidant Activity

The antioxidant potential could be assessed using standard in-vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

Safety Information

Based on information for similar chemical compounds, N-Cyclopropyl-4-fluorobenzamide should be handled with care in a well-ventilated area. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

N-Cyclopropyl-4-fluorobenzamide is a readily synthesizable compound with potential for biological activity based on its structural components. This guide provides a foundational understanding of its properties and outlines experimental approaches for its synthesis and evaluation. Further research is warranted to fully characterize this compound and explore its pharmacological potential.

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